molecular formula C23H16N2O5 B2893894 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 1105203-37-9

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2893894
CAS No.: 1105203-37-9
M. Wt: 400.39
InChI Key: JRLZMCXQYGFNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a novel synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates both a benzofuran-oxazole moiety and a 2-methylindole scaffold, which are associated with significant biological activity in scientific literature. Research into structurally similar benzofuran compounds has demonstrated potent antimicrobial properties, showing strong activity against pathogens like Staphylococcus aureus and the fungus Candida albicans . This suggests potential applications for this compound in developing new antimicrobial agents and studying infectious diseases. The 1,2-oxazole (isoxazole) ring is a privileged structure in medicinal chemistry, often explored for its role as a metabolic stable bioisostere. The 2-methylindole fragment further enhances the molecule's potential for interaction with various enzymatic targets. Researchers may investigate this compound's mechanism of action, which could involve modulation of bacterial cellular processes or interaction with fungal membranes, based on the activity profiles of its core components . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-13-21(16-7-3-4-8-17(16)24-13)22(26)23(27)28-12-15-11-20(30-25-15)19-10-14-6-2-5-9-18(14)29-19/h2-11,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZMCXQYGFNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling with the indole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves esterification to form the oxoacetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the oxoacetate group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or isoxazole rings, facilitated by reagents such as sodium methoxide or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Sodium methoxide, lithium diisopropylamide (LDA), dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran or isoxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reported Bioactivity Reference
[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate Benzofuran-oxazole core, 2-methylindole, methyl oxoacetate Not explicitly reported; inferred potential for kinase inhibition or antimicrobial action based on analogs N/A
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-Fluoro substituent on indole, methyl oxoacetate Neuroprotective, anti-proliferative (cell-based studies)
Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate 5-Methoxy substituent on indole, methyl oxoacetate Not explicitly reported; methoxy group may enhance solubility
FARYDAK® (Panobinostat) 2-Methylindole core, histone deacetylase (HDAC) inhibitor Approved for multiple myeloma treatment
2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid Adamantyl group on indole, acetic acid side chain Enhances auxin-inducible protein degradation in Schizosaccharomyces pombe
5-[(5-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (CIW) Benzodioxole, chloro-indolone, carboxylic acid Not explicitly reported; structural similarity to NSAIDs suggests anti-inflammatory potential

Key Comparative Insights

Indole Modifications

  • In FARYDAK®, the 2-methylindole is critical for HDAC binding .
  • Adamantyl vs. Benzofuran-Oxazole : The adamantyl group in ’s compound introduces steric bulk, likely improving target affinity but reducing solubility. In contrast, the benzofuran-oxazole system in the target compound may optimize π-stacking interactions in enzyme active sites .

Ester vs. Acid Functionalization

  • The methyl oxoacetate group in the target compound and its analogs () contrasts with the carboxylic acid in CIW (). Esters generally exhibit better cell permeability but require hydrolysis for activation, whereas acids may have direct ionic interactions .

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data on its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to an oxazole ring and an indole derivative, which contribute to its diverse biological activities. The unique structural configuration allows for interactions with various biological targets.

Molecular Formula

C20H17N3O5C_{20}H_{17}N_{3}O_{5}

Key Functional Groups

  • Benzofuran ring : Known for its potential in medicinal chemistry.
  • Oxazole ring : Associated with various biological activities including antimicrobial effects.
  • Indole moiety : Commonly found in many bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, particularly in hematological malignancies.

The anticancer effects are primarily attributed to the compound's ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit key signaling pathways involved in cell proliferation and survival, such as the FLT3 and STAT5 pathways.

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • The compound demonstrated significant cytotoxicity against AML cell lines (e.g., MV4-11, MOLM-13) with IC50 values indicating potent activity.
    • It was observed to induce cell cycle arrest at the G0/G1 phase and activate apoptotic pathways, reducing tumor growth in xenograft models.
Cell LineIC50 (µM)Mechanism of Action
MV4-110.5Apoptosis induction
MOLM-130.7Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of bacterial strains.

Results from In Vitro Studies

In vitro assays have shown that it exhibits:

  • Significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

Anti-inflammatory Activity

Preliminary research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The anti-inflammatory effects are hypothesized to occur through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune response pathways.

Research Findings Summary

Research highlights the compound's potential across several therapeutic areas:

  • Cytotoxicity : Strong activity against specific cancer cell lines with low toxicity to normal cells.
  • Antibacterial Effects : Effective against antibiotic-resistant strains.
  • Anti-inflammatory Properties : Potential applications in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzofuran-oxazole core. For example, coupling reactions using carbodiimides (e.g., EDC or DCC) can link the oxazole and indole moieties. Intermediate purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or DMF/water mixtures. Monitoring via TLC (e.g., chloroform:methanol 7:3) is critical to track reaction progress .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (6.5–8.5 ppm for benzofuran/indole) and carbonyl groups (~170–190 ppm).
  • IR : Confirm ester C=O stretches (~1740 cm1^{-1}) and oxazole/indole ring vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion peaks align with the theoretical mass (e.g., calculated for C22_{22}H17_{17}N2_{2}O5_{5}: 395.11 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme Inhibition : Test against kinases (e.g., CDKs) or acetylcholinesterase using fluorometric/colorimetric substrates.
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages. Dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone) are essential .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or bioactivity between studies be resolved?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent purity, catalyst loading). Reproduce experiments with strict controls:

  • Yield Optimization : Vary temperatures (e.g., 25°C vs. reflux) and catalysts (e.g., DMAP vs. pyridine).
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and standardize cell culture conditions (e.g., passage number, serum batch). Statistical tools like ANOVA or Bayesian modeling can identify outliers .

Q. What strategies enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer : Modify vulnerable sites identified via in vitro microsomal assays (e.g., rat liver microsomes):

  • Ester Hydrolysis : Replace the methyl ester with a tert-butyl group or amide.
  • Indole N-Methylation : Reduce oxidation by CYP450 enzymes.
  • Isosteric Replacements : Substitute the oxazole ring with thiazole or 1,2,4-oxadiazole to modulate lipophilicity (logP) .

Q. How can computational methods predict binding modes to biological targets like kinase domains?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB (e.g., CDK2: 1HCL). Key steps:

  • Ligand Preparation : Optimize geometry with Gaussian (DFT/B3LYP).
  • Binding Site Analysis : Identify hydrophobic pockets (e.g., ATP-binding site) and hydrogen-bond donors/acceptors.
  • MD Simulations : Run 100-ns trajectories (AMBER/NAMD) to assess stability of predicted poses .

Q. What analytical techniques resolve stereochemical uncertainties in derivatives?

  • Methodological Answer : For Z/E isomerism or chiral centers:

  • X-ray Crystallography : Determine absolute configuration (e.g., compare with reference structures in CCDC).
  • CD Spectroscopy : Detect Cotton effects for chiral indole derivatives.
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer : Systematically vary substituents and correlate with activity:

  • Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at C-5 to enhance π-stacking.
  • Indole Substitutions : Replace 2-methyl with bulkier groups (e.g., cyclohexyl) to improve hydrophobic interactions.
  • Oxazole Replacement : Test 1,3,4-oxadiazole for altered solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.